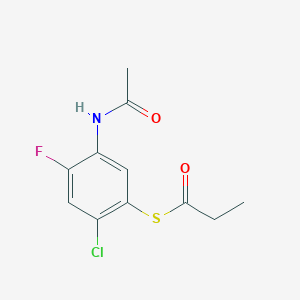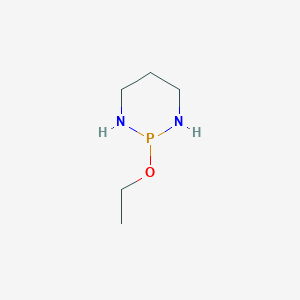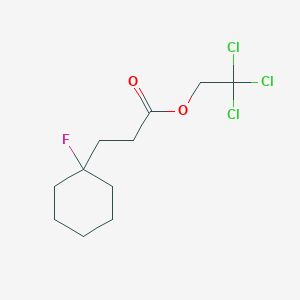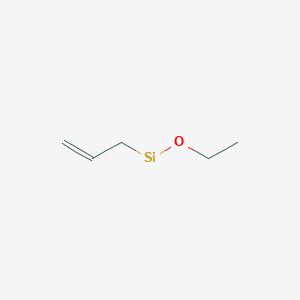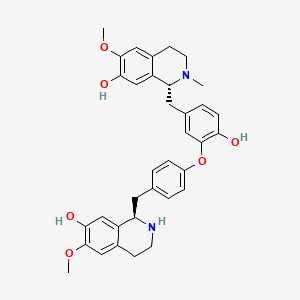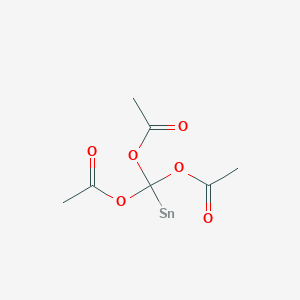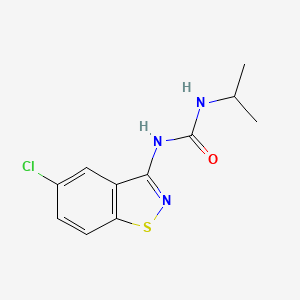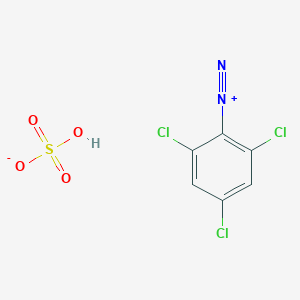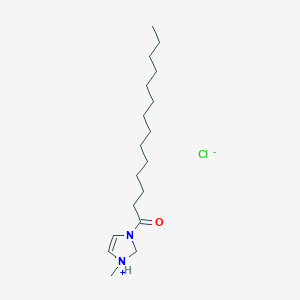![molecular formula C11H16N2 B14326804 1,2-Ethanediamine, N-[(4-ethenylphenyl)methyl]- CAS No. 106673-75-0](/img/structure/B14326804.png)
1,2-Ethanediamine, N-[(4-ethenylphenyl)methyl]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2-Ethanediamine, N-[(4-ethenylphenyl)methyl]- is an organic compound with the molecular formula C11H16N2. It is a derivative of ethylenediamine, where one of the hydrogen atoms is replaced by a (4-ethenylphenyl)methyl group. This compound is known for its applications in various fields, including chemistry, biology, and industry.
準備方法
Synthetic Routes and Reaction Conditions
1,2-Ethanediamine, N-[(4-ethenylphenyl)methyl]- can be synthesized through several methods. One common method involves the reaction of ethylenediamine with (4-ethenylphenyl)methyl chloride in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of 1,2-Ethanediamine, N-[(4-ethenylphenyl)methyl]- often involves the same synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in achieving efficient production .
化学反応の分析
Types of Reactions
1,2-Ethanediamine, N-[(4-ethenylphenyl)methyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding amides or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted ethylenediamine derivatives.
科学的研究の応用
1,2-Ethanediamine, N-[(4-ethenylphenyl)methyl]- has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: Employed in the synthesis of biologically active compounds and as a reagent in biochemical assays.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
作用機序
The mechanism of action of 1,2-Ethanediamine, N-[(4-ethenylphenyl)methyl]- involves its interaction with molecular targets such as enzymes and receptors. The compound can form coordination complexes with metal ions, which can then interact with biological molecules. The presence of the (4-ethenylphenyl)methyl group enhances its binding affinity and specificity towards certain targets .
類似化合物との比較
Similar Compounds
Ethylenediamine: The parent compound, which lacks the (4-ethenylphenyl)methyl group.
1,2-Diaminopropane: A chiral analog of ethylenediamine.
N-Methylethylenediamine: A derivative where one of the amino groups is methylated.
Uniqueness
1,2-Ethanediamine, N-[(4-ethenylphenyl)methyl]- is unique due to the presence of the (4-ethenylphenyl)methyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s reactivity and binding affinity, making it valuable in various applications .
特性
CAS番号 |
106673-75-0 |
|---|---|
分子式 |
C11H16N2 |
分子量 |
176.26 g/mol |
IUPAC名 |
N'-[(4-ethenylphenyl)methyl]ethane-1,2-diamine |
InChI |
InChI=1S/C11H16N2/c1-2-10-3-5-11(6-4-10)9-13-8-7-12/h2-6,13H,1,7-9,12H2 |
InChIキー |
WLRJEEHPOZXDMF-UHFFFAOYSA-N |
正規SMILES |
C=CC1=CC=C(C=C1)CNCCN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-{2-[(E)-(2-Chlorophenyl)diazenyl]-5-(diethylamino)phenyl}acetamide](/img/structure/B14326738.png)
